molecular formula C2Cl4 B1601087 Tetrachloroethylene-13C1 CAS No. 287399-46-6

Tetrachloroethylene-13C1

Cat. No.: B1601087
CAS No.: 287399-46-6
M. Wt: 166.8 g/mol
InChI Key: CYTYCFOTNPOANT-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrachloroethylene-13C1, also known as perchloroethylene-13C1, is a stable isotope-labeled derivative of tetrachloroethylene. It is a chlorinated hydrocarbon with the chemical formula Cl2C=13CCl2. This compound is widely used in various industrial applications, including dry cleaning and metal degreasing, due to its excellent solvent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrachloroethylene-13C1 can be synthesized by the chlorination of 1,2-dichloroethane at high temperatures (around 400°C) in the presence of chlorine gas. The reaction can be catalyzed by a mixture of potassium chloride and aluminum chloride or by activated carbon . The isotopic labeling with 13C is achieved by using 13C-labeled starting materials.

Industrial Production Methods

The industrial production of tetrachloroethylene involves the thermal chlorination of hydrocarbons such as methane, ethane, or propane. The process typically includes multiple steps, including chlorination, pyrolysis, and distillation, to obtain high-purity tetrachloroethylene .

Chemical Reactions Analysis

Types of Reactions

Tetrachloroethylene-13C1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrachloroethylene-13C1 is used extensively in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a solvent in various chemical reactions and as a reference compound in nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in studies of metabolic pathways and enzyme kinetics.

    Medicine: Used in the development of diagnostic techniques and therapeutic agents.

    Industry: Applied in the manufacturing of high-purity chemicals and materials

Mechanism of Action

Tetrachloroethylene-13C1 exerts its effects primarily through its solvent properties. It can dissolve a wide range of organic compounds, making it useful in various applications. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to changes in cell permeability and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrachloroethylene-13C1 is unique due to its isotopic labeling with 13C, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its stability and non-flammability also make it a preferred solvent in various industrial applications .

Properties

IUPAC Name

1,1,2,2-tetrachloro(113C)ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl4/c3-1(4)2(5)6/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTYCFOTNPOANT-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=[13C](Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481626
Record name Tetrachloroethylene-13C1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287399-46-6
Record name Tetrachloroethylene-13C1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-46-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrachloroethylene-13C1
Reactant of Route 2
Tetrachloroethylene-13C1
Reactant of Route 3
Tetrachloroethylene-13C1
Reactant of Route 4
Tetrachloroethylene-13C1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.